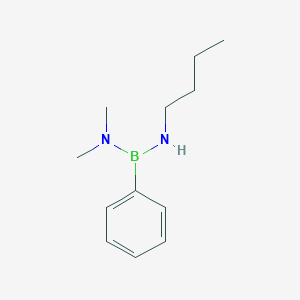![molecular formula C20H17NO2S B14440481 6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one CAS No. 78490-01-4](/img/structure/B14440481.png)
6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one is a compound belonging to the phenoxazine family, which is known for its diverse range of biological and chemical properties. Phenoxazines are nitrogen-oxygen heterocyclic compounds widely used as dyes and pigments. Recently, they have been found to exhibit broad-spectrum pharmacological activities, including antibacterial, antitumor, and antituberculosis effects .
Méthodes De Préparation
The synthesis of 6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminophenol with 2,3-dichloro-1,4-naphthoquinone in the presence of an anhydrous base . This reaction typically occurs under reflux conditions in a solvent such as benzene. The resulting intermediate can then undergo further reactions, such as palladium-catalyzed cross-coupling, to introduce the butylsulfanyl group .
Analyse Des Réactions Chimiques
6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one involves its interaction with molecular targets such as penicillin-binding proteins (PBPs) in bacteria. By binding to these proteins, the compound inhibits bacterial cell wall synthesis, leading to cell lysis and death . Additionally, its antitumor activity is attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one can be compared with other phenoxazine derivatives, such as:
6-Chlorobenzo[a]phenoxazin-5-one: This compound has similar antibacterial and antitumor properties but lacks the butylsulfanyl group, which may affect its pharmacological activity.
8,10-Diazabenzo[a]phenoxazone sulphonamides: These derivatives exhibit antimicrobial activity and are structurally similar but contain sulfonamide groups instead of the butylsulfanyl group.
tert-Butylsulfanylphthalonitriles: These compounds are used in industrial applications and have similar structural features but differ in their functional groups and specific applications.
Propriétés
Numéro CAS |
78490-01-4 |
|---|---|
Formule moléculaire |
C20H17NO2S |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
6-butylsulfanylbenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C20H17NO2S/c1-2-3-12-24-20-18(22)14-9-5-4-8-13(14)17-19(20)23-16-11-7-6-10-15(16)21-17/h4-11H,2-3,12H2,1H3 |
Clé InChI |
JBGVFNYCWZUGPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=C2C(=NC3=CC=CC=C3O2)C4=CC=CC=C4C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


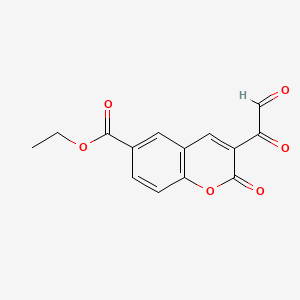

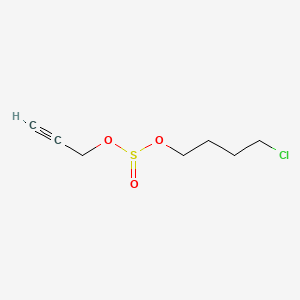
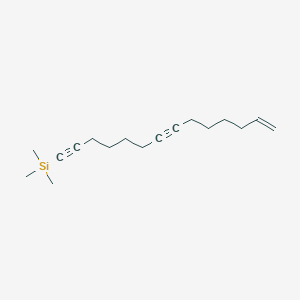
![2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14440423.png)
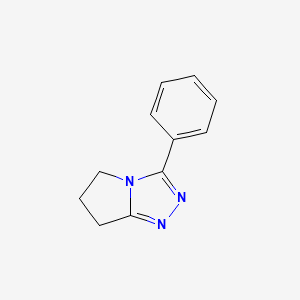
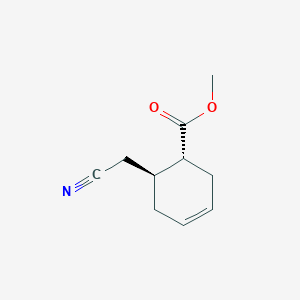
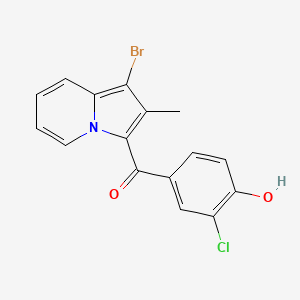
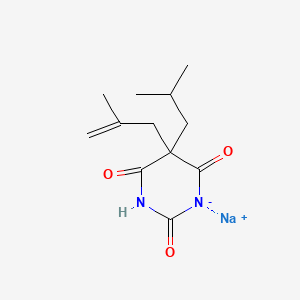
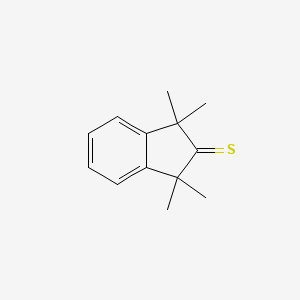
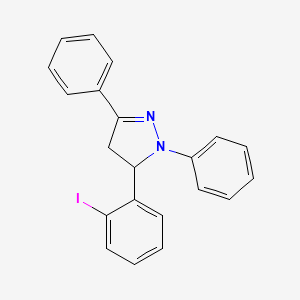
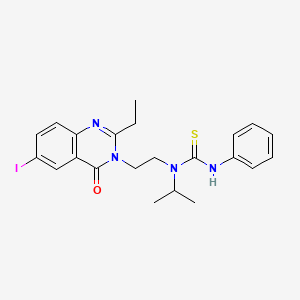
![Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14440469.png)
